molecular formula C9H12IN3O B13697690 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one

Cat. No.: B13697690
M. Wt: 305.12 g/mol
InChI Key: CTKGFAPWBOOAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one is a chemical compound with the molecular formula C₉H₁₂N₃OI and a molecular weight of 305.11 g/mol This compound is characterized by the presence of a pyrrolidin-2-one core structure substituted with a 4-iodopyrazol-1-yl group

Preparation Methods

The synthesis of 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form the desired product . The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidin-2-one core and the iodopyrazole group, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H12IN3O

Molecular Weight

305.12 g/mol

IUPAC Name

1-[2-(4-iodopyrazol-1-yl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C9H12IN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2

InChI Key

CTKGFAPWBOOAHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCN2C=C(C=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.